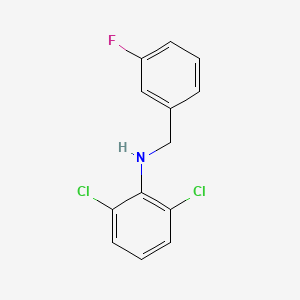

2,6-Dichloro-N-(3-fluorobenzyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl2FN It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 6 positions and a 3-fluorobenzyl group at the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 2,6-dichloroaniline, undergoes nitration to form 2,6-dichloro-4-nitroaniline. This intermediate is then reduced to 2,6-dichloro-4-aminobenzene.

Fluorobenzylation: The 2,6-dichloro-4-aminobenzene is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline

The synthesis of this compound typically involves the chlorination of aniline derivatives followed by the introduction of a fluorobenzyl group. A common method includes:

- Chlorination : Aniline is treated with chlorine to introduce chlorine atoms at the 2 and 6 positions.

- Fluorobenzylation : The chlorinated aniline is then reacted with 3-fluorobenzyl chloride under basic conditions to yield the final product.

This synthesis is notable for its efficiency and the ability to produce high yields of the desired compound.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit promising anticancer activities. For example, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were tested against various cancer cell lines showing significant growth inhibition. The structure-activity relationship suggests that modifications in the aniline moiety can enhance anticancer efficacy .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. A study indicated that certain chlorinated anilines showed moderate antibacterial effects against strains like Escherichia coli and Pseudomonas aeruginosa, highlighting their potential in developing new antimicrobial agents .

Pesticide Intermediates

This compound serves as an important intermediate in the synthesis of various agrochemicals. It is particularly relevant in the production of insecticides and herbicides. For instance, it can be utilized in synthesizing pyrazole-type insecticides such as Fipronil, which is effective against a wide range of pests .

Data Tables

The following table summarizes key biological activities and applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, a series of N-aryl-oxadiazolamines were synthesized based on modifications to the aniline structure. The compound 6h , which shares structural similarities with this compound, showed remarkable efficacy against several cancer cell lines with percent growth inhibitions exceeding 85% for certain types .

Case Study 2: Agricultural Impact

A patent detailing the synthesis of pyrazole-type insecticides highlighted the role of chlorinated anilines as key intermediates. The efficient production process described not only enhances yield but also minimizes environmental impact through improved recovery methods for ammonia used in synthesis .

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-N-(3-fluorobenzyl)aniline

- 2,6-Dichloro-N-(4-fluorobenzyl)aniline

- 2,6-Dichloro-N-(3-chlorobenzyl)aniline

Uniqueness

2,6-Dichloro-N-(3-fluorobenzyl)aniline is unique due to the specific positioning of the chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Activité Biologique

2,6-Dichloro-N-(3-fluorobenzyl)aniline (CAS No: 1225795-87-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H10Cl2FN

- Molecular Weight : 270.13 g/mol

- IUPAC Name : this compound

The compound features two chlorine atoms and a fluorobenzyl group attached to an aniline structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or modulator in various biological pathways.

Inhibition of Enzymatic Activity

Studies have shown that compounds with similar structures can inhibit enzymes involved in critical cellular processes. For example, the inhibition of autotaxin (ATX), an enzyme linked to inflammation and cancer metastasis, has been reported for structurally related compounds . Although specific data on this compound is limited, its structural analogs demonstrate significant inhibitory effects.

Structure-Activity Relationship (SAR)

The biological potency of halogenated anilines often correlates with the position and type of substituents on the aromatic ring. In the case of this compound:

- Chlorine Substitution : The presence of chlorine at the 2 and 6 positions enhances lipophilicity and potentially increases binding affinity to target proteins.

- Fluorobenzyl Group : The addition of a fluorine atom in the benzyl group can improve metabolic stability and bioavailability.

Biological Activity Data

A summary of biological activity findings related to this compound and its analogs is presented in the following table:

Case Studies

- Antitumor Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Properties : Research has demonstrated that certain derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Biofilm Inhibition : Compounds within this chemical class have shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .

Propriétés

IUPAC Name |

2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-11-5-2-6-12(15)13(11)17-8-9-3-1-4-10(16)7-9/h1-7,17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHSIFSTQJSBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.